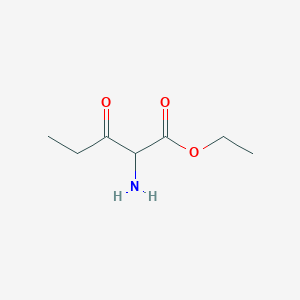
Ethyl 2-amino-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Metapristone is synthesized from mifepristone through a demethylation process. The reaction involves the removal of a methyl group from the mifepristone molecule. This process is typically catalyzed by the enzyme CYP3A4 in the liver .
Industrial Production Methods: Industrial production of metapristone involves the use of biocatalysts to facilitate the demethylation of mifepristone. The process is optimized to ensure high yield and purity of the final product. Specific reaction conditions, such as temperature, pH, and the presence of cofactors, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Metapristone undergoes various chemical reactions, including:
Oxidation: Metapristone can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert metapristone into its corresponding alcohols.
Substitution: Metapristone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted analogs of metapristone .
Scientific Research Applications
Chemistry: Used as a model compound to study selective progesterone receptor modulators.
Biology: Investigated for its role in modulating hormone receptors and cellular pathways.
Mechanism of Action
Metapristone exerts its effects by binding to progesterone and glucocorticoid receptors. It retains partial but significant affinity for these receptors, with relative binding affinities of 21% and 61% of that of mifepristone, respectively . The compound modulates the activity of these receptors, influencing various cellular pathways involved in cancer metastasis and hormone regulation .
Comparison with Similar Compounds
Metapristone is compared with other selective progesterone receptor modulators, such as:
Mifepristone: The parent compound from which metapristone is derived.
Ulipristal acetate: Another SPRM used for emergency contraception and the treatment of uterine fibroids.
Asoprisnil: Investigated for its potential in treating endometriosis and uterine fibroids.
Uniqueness: Metapristone’s uniqueness lies in its potential application as a cancer metastatic chemopreventive agent, specifically targeting the SDF-1/CXCR4 axis . This distinguishes it from other SPRMs that are primarily used for reproductive health and hormone-related disorders.
Properties
CAS No. |
173375-19-4 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl 2-amino-3-oxopentanoate |
InChI |
InChI=1S/C7H13NO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4,8H2,1-2H3 |
InChI Key |
JEMTULILVYNFJP-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C(=O)OCC)N |
Canonical SMILES |
CCC(=O)C(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















